Gastrointestinal Safety: 4.7-Fold Lower Fecal Blood Loss vs. Aspirin at Equivalent Plasma Exposure
In a rigorously controlled crossover study of 13 healthy adult volunteers administered 325 mg tablets of aspirin or sodium salicylate daily for 7-day periods, both preparations achieved similar steady-state plasma salicylate concentrations. However, sodium salicylate tablets produced gastrointestinal blood loss of only 1.2 mL/day above control values, compared to 5.6 mL/day for aspirin tablets—a 4.7-fold difference [1]. Additional endoscopic studies comparing non-acetylated salicylates (salsalate) with enteric-coated aspirin found that only 1 of 10 subjects receiving salsalate developed mild mucosal damage versus 6 of 10 receiving enteric-coated aspirin (P = 0.01) [2].
| Evidence Dimension | Gastrointestinal blood loss |
|---|---|
| Target Compound Data | 1.2 mL/day (sodium salicylate) |
| Comparator Or Baseline | 5.6 mL/day (aspirin) |
| Quantified Difference | 4.7-fold lower with salicylate |
| Conditions | Crossover study, 13 healthy adults, 325 mg tablets QID for 7 days; steady-state plasma salicylate concentrations equivalent between groups |
Why This Matters
For in vivo studies requiring chronic NSAID administration, salicylate offers a quantifiably safer GI profile than aspirin, reducing confounding effects of GI bleeding on experimental endpoints.
- [1] Leonards JR, Levy G. Gastrointestinal blood loss from aspirin and sodium salicylate tablets in man. Clin Pharmacol Ther. 1973;14(1):62-66. View Source
- [2] Scheiman JM, Behler EM, Berardi RR, Elta GH. Gastroduodenal mucosal damage with salsalate versus aspirin: results of experimental models and endoscopic studies in humans. Gastroenterology. 1990;99(6):1616-1622. View Source
